![molecular formula C7H13NO4 B12059186 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: is an organic compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . This compound is known for its use in various chemical and biological applications, particularly in the synthesis of more complex molecules. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-methylpropan-2-yl)oxycarbonylamino] group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps :
Condensation Reaction: 2-aminoethanol reacts with tert-butyl chloroformate to form 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol.
Etherification: The resulting 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol undergoes etherification with ethylene glycol to produce 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol.
Acetylation: Finally, 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in drug development and delivery systems, particularly in the synthesis of prodrugs.
Industry: Applied in the production of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions . The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
Comparaison Avec Des Composés Similaires
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyethanol
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanol
Comparison:
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its specific molecular structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance between steric hindrance and functional group availability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,5+1 |
Clé InChI |
VRPJIFMKZZEXLR-MQIHXRCWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[13CH2][13C](=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
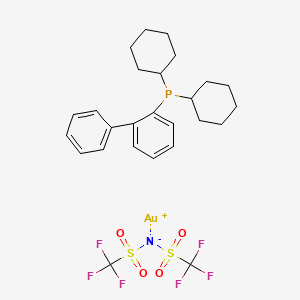
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)

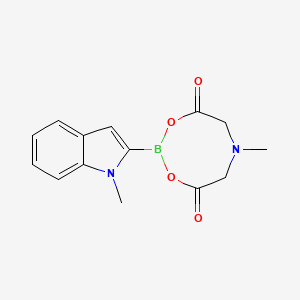
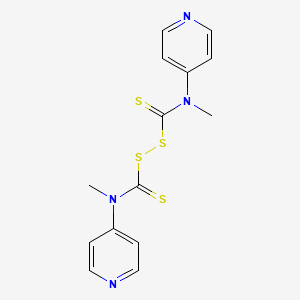

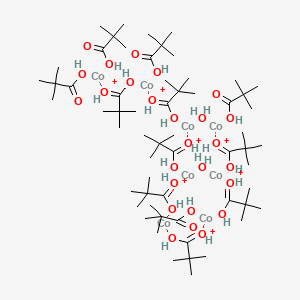

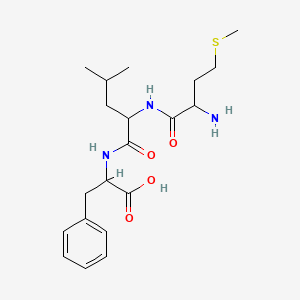
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
